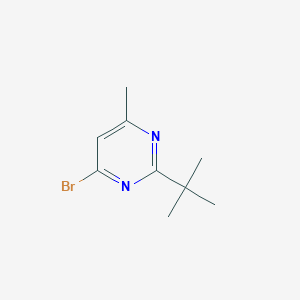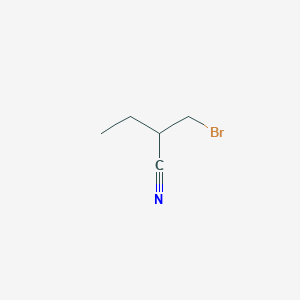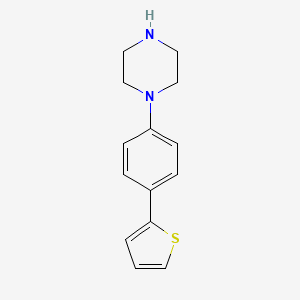
4-溴-2-叔丁基-6-甲基嘧啶
描述
4-Bromo-2-tert-butyl-6-methylpyrimidine is a chemical compound with the molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol . It is used for research purposes.
Molecular Structure Analysis
The InChI code for 4-Bromo-2-tert-butyl-6-methylpyrimidine is1S/C10H14BrN/c1-7-5-8(11)6-9(12-7)10(2,3)4/h5-6H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
4-Bromo-2-tert-butyl-6-methylpyrimidine has a molecular weight of 229.12 g/mol .科学研究应用
构效关系研究
- 组胺 H4 受体配体:涉及 2-氨基嘧啶(包括 4-溴-2-叔丁基-6-甲基嘧啶的衍生物)的研究,重点是它们作为组胺 H4 受体的配体。这些研究促进了具有抗炎和抗伤害感受活性化合物的开发,表明在疼痛管理中的潜在应用 (Altenbach 等人, 2008).
化学合成与转化
- 硝基脱溴和甲基双官能化:已经描述了 5-溴-2,4-二叔丁基氨基-6-甲基嘧啶衍生物的一锅硝基脱溴和甲基溴硝化,展示了嘧啶的独特转化过程 (Mousavi 等人, 2020).
- 有机过氧化物和重排:研究已经探索了叔丁基过氧化钡与 4-溴-2-叔丁基-6-甲基嘧啶衍生物的用途,导致各种过氧化物化合物及其随后的自由基型重排 (Kropf & Ball, 1976).
新型化合物合成
- 噻唑并[4,5-d]嘧啶衍生物:从 5-溴-2,4-二氯-6-甲基嘧啶转化为 4-氨基-5-溴-2-取代氨基嘧啶,导致合成新的噻唑并[4,5-d]嘧啶衍生物 (Bakavoli 等人, 2006).
晶体学和结构分析
- X 射线晶体学研究:源自 4-氯-6-甲基嘧啶-2-胺的标题化合物反式-4-(2-氨基-5-溴-6-甲基嘧啶-4-基氨基)-1-甲基环己醇,使用 X 射线晶体学进行检查,揭示了详细的结构信息 (Hoffman 等人, 2009).
化学反应中的区域选择性
- 区域选择性氨置换:氨与 5-溴-2,4-二氯-6-甲基嘧啶的区域选择性置换反应通过 X 射线晶体学进行分析,表明 5-溴-2-氯-6-甲基嘧啶-4-胺作为主要产物形成 (Doulah 等人, 2014).
作用机制
Target of Action
It is known that brominated compounds often interact with various biological targets, influencing their function .
Mode of Action
Brominated compounds are generally known to interact with their targets through processes such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Brominated compounds can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches its targets in the body .
Result of Action
Brominated compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-tert-butyl-6-methylpyrimidine. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .
生化分析
Biochemical Properties
4-Bromo-2-tert-butyl-6-methylpyrimidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and mechanisms .
Cellular Effects
The effects of 4-Bromo-2-tert-butyl-6-methylpyrimidine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling by modulating the activity of signaling proteins, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 4-Bromo-2-tert-butyl-6-methylpyrimidine exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-tert-butyl-6-methylpyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-tert-butyl-6-methylpyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels .
Metabolic Pathways
4-Bromo-2-tert-butyl-6-methylpyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the activity of enzymes involved in the synthesis or degradation of key metabolites, leading to changes in metabolic flux or metabolite levels. These interactions highlight the compound’s potential to influence metabolic processes at a fundamental level .
Transport and Distribution
The transport and distribution of 4-Bromo-2-tert-butyl-6-methylpyrimidine within cells and tissues are essential for understanding its overall effects. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall activity and impact .
Subcellular Localization
The subcellular localization of 4-Bromo-2-tert-butyl-6-methylpyrimidine is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity or other cellular processes .
属性
IUPAC Name |
4-bromo-2-tert-butyl-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQLWDCIHFEGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate](/img/structure/B1444318.png)

![tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1444322.png)
![3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-](/img/structure/B1444323.png)


